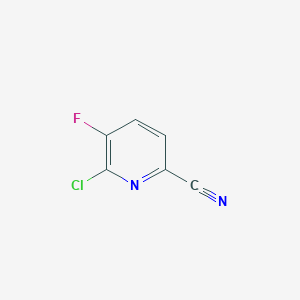

6-Chloro-5-fluoropicolinonitrile

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a unique and significant position in the landscape of chemical research, particularly in medicinal chemistry and drug discovery. ajrconline.org The pyridine nucleus is a core component of numerous natural products, including vitamins like niacin and alkaloids such as nicotine. ajrconline.orgnih.gov

The significance of pyridine derivatives stems from their wide spectrum of biological and pharmacological activities. These compounds have been extensively explored and have demonstrated potential as antifungal, antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral agents. wisdomlib.orgnih.gov The incorporation of a pyridine ring is a key strategy in drug design, as it can improve the pharmacokinetic properties of molecules, such as solubility and bioavailability. ajrconline.orgnih.gov Beyond medicine, pyridine derivatives are crucial in agrochemicals and materials science, where they are used in the development of functional nanomaterials and as ligands in organometallic catalysis. nih.govresearchgate.net The versatility of the pyridine scaffold allows for straightforward chemical modification, enabling the synthesis of large libraries of compounds for screening and drug development. ajrconline.orgnih.gov

Overview of the Research Landscape for 6-Chloro-5-fluoropicolinonitrile and Related Compounds

Within the broader class of pyridine derivatives, halogenated picolinonitriles are particularly important scaffolds for library design and drug discovery. nih.gov The specific arrangement of chloro, fluoro, and cyano groups on the pyridine ring, as seen in this compound, makes it a highly reactive and versatile intermediate.

Research into this compound and its analogs is often focused on their utility in synthetic chemistry. It serves as a crucial building block for creating more complex, biologically active molecules. For instance, this compound is a known intermediate in the synthesis of pharmaceuticals. google.comnih.gov One notable application is in the multi-step synthesis of Olutasidenib, a drug used in cancer therapy. nih.govgoogle.com

The synthesis of this compound itself is an area of chemical research, often involving halogen exchange reactions on more heavily chlorinated precursors like 3,4,5,6-tetrachloropicolinonitrile. researchgate.netgoogle.com The reaction conditions, including the choice of fluorinating agent (such as potassium fluoride), solvent, and temperature, are critical parameters that are optimized to control the degree of fluorination and achieve high yields. researchgate.net The reactivity of the chlorine and fluorine substituents allows for subsequent chemical transformations, such as nucleophilic substitution and coupling reactions, further expanding the synthetic utility of this scaffold. The research landscape indicates a continuous interest in developing efficient synthetic routes to and exploring the reaction chemistry of halogenated picolinonitriles like this compound for application in medicinal and materials chemistry. smolecule.com

Properties of this compound

| Property | Value |

| CAS Number | 1256811-91-2 angelpharmatech.com |

| Molecular Formula | C₆H₂ClFN₂ angelpharmatech.com |

| Molecular Weight | 156.54 g/mol angelpharmatech.com |

| IUPAC Name | 6-Chloro-5-fluoropyridine-2-carbonitrile angelpharmatech.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYSYRCOXKZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Chloro 5 Fluoropicolinonitrile

Synthesis from Related Pyridine (B92270) Precursors

The synthesis of 6-Chloro-5-fluoropicolinonitrile from other pyridine derivatives involves targeted functionalization, leveraging the inherent reactivity of the pyridine ring, which can be modulated by existing substituents.

N-Oxidation and Functionalization of 5-Fluoropicolinonitrile

A common strategy to alter the reactivity of pyridine rings is through N-oxidation. The resulting pyridine N-oxide exhibits modified electronic properties, making the positions ortho and para to the nitrogen atom susceptible to different types of reactions. nih.govdigitellinc.com For a precursor like 5-fluoropicolinonitrile, conversion to its N-oxide derivative activates the C2 and C6 positions.

This activation can facilitate subsequent functionalization. While direct C-H chlorination at the 6-position would be the goal, this often requires specific catalytic systems. Palladium-catalyzed C-H activation, for instance, has been shown to be regioselective in quinoline (B57606) N-oxides, although the selectivity between the C2 and C8 (analogous to C6 in pyridines) positions depends heavily on the specific catalyst and conditions used. rsc.org Another approach involves activating the N-oxide with a reagent like phosphoryl chloride or sulfuryl chloride, which can lead to chlorination at the positions ortho to the nitrogen, potentially yielding the desired 6-chloro product.

Halogen Exchange Reactions on Substituted Picolinonitriles

Halogen exchange (Halex) reactions provide a powerful method for introducing specific halogens onto an aromatic ring. frontiersin.org In the context of synthesizing this compound, a plausible route would involve a precursor such as 6-bromo-5-fluoropicolinonitrile. The conversion of a bromide to a chloride can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction, often termed a "retro-Finkelstein" reaction.

These exchanges are typically performed using a source of chloride ions, such as lithium chloride (LiCl) or copper(I) chloride, sometimes with transition metal catalysts to facilitate the process. frontiersin.org The efficiency of the exchange depends on the activation of the pyridine ring by electron-withdrawing groups, such as the nitrile group at C2 and the fluorine at C5, which stabilize the Meisenheimer complex intermediate formed during the SNAr mechanism.

Regioselective Chlorination and Fluorination Approaches

Achieving the specific 6-chloro-5-fluoro substitution pattern via direct, regioselective halogenation of a picolinonitrile precursor presents a significant synthetic challenge. The directing effects of the pyridine nitrogen and the nitrile group must be carefully managed. The pyridine nitrogen and the cyano group are electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).

Direct chlorination of a 5-fluoropicoline derivative could be explored using various chlorinating agents. For example, the reaction of N-benzoylvaline methyl ester with sulfuryl chloride has shown regioselective chlorination. rsc.org Similar strategies applied to a 5-fluoropicolinonitrile system could potentially introduce a chlorine atom at the 6-position. The introduction of the fluorine at the C5 position often relies on methods like the Balz-Schiemann reaction on a corresponding aminopyridine or by using modern electrophilic fluorinating agents on a pre-functionalized ring.

Multi-Step Synthetic Sequences Employing 3,4,5,6-Tetrachloropicolinonitrile

An industrially relevant and versatile starting material for producing highly substituted picolinates and picolinonitriles is 3,4,5,6-tetrachloropicolinonitrile, which is produced from the chlorination of picoline derivatives. lookchem.com This precursor can undergo sequential halogen exchange and functionalization to yield a variety of products.

Fluorination and Subsequent Functionalization Pathways

The most common strategy involving 3,4,5,6-tetrachloropicolinonitrile (Cl₄-PN) is a partial fluorine exchange (Halex) reaction using an alkali metal fluoride (B91410) like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as DMSO, NMP, or sulfolane. researchgate.netgoogle.com This reaction proceeds via nucleophilic aromatic substitution, where the positions most activated towards substitution (ortho and para to the ring nitrogen, i.e., C4 and C6) react preferentially. lookchem.com

The reaction typically yields a mixture of chlorofluoropicolinonitriles. A key intermediate often targeted in these syntheses is 3-chloro-4,5,6-trifluoropicolinonitrile. lookchem.comresearchgate.netgoogle.com Further functionalization steps, such as regioselective amination at the 4-position, are then carried out. lookchem.comgoogle.com While this specific sequence does not directly lead to this compound, the principle of controlled, stepwise halogen exchange demonstrates a viable pathway. By carefully controlling stoichiometry and reaction conditions (temperature, solvent), it is possible to influence the distribution of fluorinated isomers. researchgate.net

| Reactant | Reagent/Catalyst | Temperature | Product Profile | Reference |

|---|---|---|---|---|

| Tetrachloropicolinonitrile (Cl₄-PN) | KF in DMSO | 70-150°C | Mixture of chlorofluoropicolinonitriles, including 3-chloro-4,5,6-trifluoropicolinonitrile. | |

| Tetrachloropicolinonitrile (Cl₄-PN) | Bu₄PCl (catalyst) | 160°C | 11.2% Cl₄-PN; 52.6% 6-F-PN; 3.6% 4-F-PN; 19% 3,6-F₂-PN; 11.3% 4,6-F₂-PN; 2.3% 5,6-F₂-PN | google.com |

Strategies for By-product Utilization and Recycling in Synthesis

A significant aspect of the large-scale synthesis from tetrachloropicolinonitrile is the management of by-products to improve process efficiency and sustainability. epa.gov In the fluorination process, over-fluorination is common, leading to the formation of by-products like 3,4,5,6-tetrafluoropicolinonitrile (B1613136). researchgate.netgoogle.com

Patented processes describe methods to recycle this over-fluorinated material. These strategies involve reacting the tetrafluoropicolinonitrile with a chloride source, effectively performing a reverse halogen exchange. researchgate.netgoogle.com

Two primary recycling methods are employed:

Reaction with Lithium Chloride (LiCl): Heating 3,4,5,6-tetrafluoropicolinonitrile with LiCl in a polar aprotic solvent can reintroduce chlorine atoms to the pyridine ring. researchgate.net

Metathesis with Tetrachloropicolinonitrile: The tetrafluorinated by-product can be heated with an excess of the starting material, 3,4,5,6-tetrachloropicolinonitrile, often in the presence of a phase-transfer catalyst. This redistributes the halogens, producing a mixture of mono- and di-fluorinated picolinonitriles that can be fed back into the main fluorination reaction stream. researchgate.netgoogle.comgoogle.com

Advanced Synthetic Protocols for the Chemical Compound

The development of sophisticated synthetic routes is crucial for the efficient production of this compound. Modern organic synthesis has seen a shift towards more advanced protocols that not only improve yield and purity but also address the growing need for sustainable and scalable manufacturing processes. In this context, catalytic methods and flow chemistry have emerged as powerful tools in the synthesis of highly functionalized heterocyclic compounds like picolinonitriles.

Catalytic Methods in Picolinonitrile Synthesis

The introduction of the nitrile group onto the pyridine ring is a critical step in the synthesis of picolinonitriles. Transition metal-catalyzed cyanation reactions have become a cornerstone for this transformation, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov Palladium-based catalysts are particularly prevalent in these reactions. researchgate.net

The synthesis of this compound can be envisaged through the catalytic cyanation of a suitable precursor, such as 2,5-dichloro-3-fluoropyridine. While direct literature on the cyanation of this specific substrate is limited, analogous transformations on structurally similar halopyridines provide a strong precedent. For instance, the palladium-catalyzed cyanation of various aryl and heteroaryl halides is a well-established and highly versatile method. nih.gov

A general approach involves the reaction of the halopyridine with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. organic-chemistry.org The choice of catalyst, ligand, solvent, and temperature is critical for achieving high yields and selectivity. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The selection of an appropriate phosphine (B1218219) ligand is also crucial to stabilize the palladium center and facilitate the catalytic cycle.

| Catalyst System | Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / Ligand | Aryl Bromide | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 |

| This data is based on a general ligand-free palladium-catalyzed cyanation of aryl bromides and serves as an illustrative example. organic-chemistry.org |

The development of more efficient and robust catalyst systems continues to be an active area of research. For example, the use of palladacycle precatalysts has been shown to be highly effective for the cyanation of aryl chlorides at low catalyst loadings. nih.gov These advancements hold significant promise for the efficient synthesis of this compound and other valuable picolinonitrile derivatives.

Flow Chemistry Applications for Scalable Production

The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.org Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields, improved product quality, and the ability to safely handle hazardous reagents and intermediates. njbio.comnih.gov

The synthesis of this compound is well-suited for a flow chemistry approach, particularly for the cyanation step, which often involves toxic cyanide reagents and can be highly exothermic. By performing the reaction in a continuous flow reactor, the volume of the hazardous reaction mixture at any given time is minimized, significantly enhancing the safety of the process. njbio.com

A typical flow chemistry setup for the synthesis of a picolinonitrile derivative would involve pumping a solution of the halopyridine precursor and the cyanide source through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst. The use of immobilized catalysts in flow systems is particularly advantageous as it simplifies product purification and allows for catalyst recycling. asynt.com

While specific flow chemistry protocols for this compound are not extensively documented, the principles have been successfully applied to the synthesis of other functionalized heterocycles. nih.govbeilstein-journals.orgnih.gov The following table illustrates the potential benefits of flow chemistry for a cyanation reaction, based on the synthesis of an intermediate for Remdesivir.

| Parameter | Batch Process | Flow Process |

| Reaction Time | 2 hours | 2.5 minutes |

| Temperature | -78 °C | -30 °C |

| Reactor Volume | N/A | 2.5 L |

| Productivity | ~1.5 kg/batch | ~50 kg/day |

| This data is for a large-scale cyanation process and highlights the significant improvements in reaction time and productivity offered by flow chemistry. njbio.com |

The scalability of flow chemistry is another key advantage. Once a process is optimized on a small scale, it can often be scaled up by simply running the system for a longer period or by using multiple reactors in parallel ("numbering-up"). asynt.com This makes flow chemistry an attractive technology for the industrial production of this compound and other high-value chemical intermediates. The continuous nature of the process also allows for the integration of in-line analysis and purification steps, leading to a fully automated and highly efficient manufacturing process. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 5 Fluoropicolinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-Chloro-5-fluoropicolinonitrile is electron-deficient due to the electronegativity of the ring nitrogen and the presence of three electron-withdrawing groups (a nitrile and two halogens). This electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds. stackexchange.comwikipedia.org

Reactivity at Halogenated Positions (Chloro and Fluoro)

The SNAr reactions on this compound can potentially occur at two positions: C-6 (bearing the chloro group) and C-5 (bearing the fluoro group). The regioselectivity and rate of these substitutions are governed by two main factors: the activation by the ring nitrogen and the intrinsic nature of the carbon-halogen bond.

The positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) are significantly activated towards nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orglibretexts.org In this compound, the chlorine atom is at the highly activated C-6 position (ortho to the ring nitrogen), while the fluorine is at the less activated C-5 position (meta to the ring nitrogen). Consequently, nucleophilic attack is overwhelmingly favored at the C-6 position.

The nature of the leaving group is also a critical factor. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. In such cases, fluorine is often a better leaving group than chlorine because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack. acs.orgmasterorganicchemistry.com Studies on 2-halopyridines have shown that 2-fluoropyridine (B1216828) can react over 300 times faster than 2-chloropyridine (B119429) with sodium ethoxide. acs.orgnih.gov However, when the departure of the leaving group is the rate-determining step, the weaker C-Cl bond is broken more easily than the stronger C-F bond. For reactions of 2-halopyridines with sulfur nucleophiles, the reactivity order is often I > Br > Cl > F, indicating that leaving group ability is paramount. sci-hub.se

For this compound, the strong activation of the C-6 position by the ortho nitrogen atom is the dominant factor, directing nucleophilic substitution to this site.

Table 1: Factors Influencing Regioselectivity in Nucleophilic Substitution

| Position | Halogen | Position Relative to Nitrogen | Activation Level | Leaving Group Ability (General SNAr) |

| C-6 | Chlorine | ortho | High | Good |

| C-5 | Fluorine | meta | Low | Excellent (in attack step) |

Influence of the Nitrile Group on Ring Activation

The nitrile (-C≡N) group at the C-2 position is a powerful electron-withdrawing group through both induction and resonance. Its presence further depletes the electron density of the pyridine ring, enhancing its electrophilicity and increasing its reactivity towards nucleophiles. researchgate.net The nitrile group works in concert with the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. This stabilization is most effective when the attack occurs at positions ortho or para to the nitrile group. In this molecule, the nitrile group at C-2 activates the C-6 position (para-like position in terms of resonance stabilization across the nitrogen atom), reinforcing the directing effect of the ring nitrogen and making the C-6 chlorine atom particularly labile to substitution.

Electrophilic Aromatic Substitution Pathways

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. stackexchange.comyoutube.com This reduced reactivity is due to two primary factors:

The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. youtube.com

Under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen further deactivates the ring to an extreme degree. youtube.comrsc.org

In this compound, the pyridine ring is substituted with three strong electron-withdrawing groups (F, Cl, CN) in addition to the deactivating ring nitrogen. This makes the compound exceptionally electron-poor and highly resistant to electrophilic aromatic substitution. Reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such deactivated pyridine rings. youtube.com If an EAS reaction were to be forced under extremely vigorous conditions, it would be expected to occur at the C-3 position, which is the least deactivated position in the ring (meta to the nitrogen and other substituents). aklectures.com

Radical Reaction Mechanisms Involving the Chemical Compound

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the generation of aryl radicals from halopyridines under mild conditions. nih.gov These radicals offer alternative pathways for functionalization that are distinct from traditional nucleophilic or electrophilic routes.

Photo-Initiated Radical Transformations

Photo-initiated reactions, often employing a photoredox catalyst, can generate pyridyl radicals from halopyridine precursors. sioc-journal.cn In a typical cycle, a photocatalyst, excited by visible light, can engage in a single-electron transfer (SET) with the halopyridine. nih.govorganic-chemistry.org For this compound, this would involve the reduction of the molecule to form a radical anion.

This process is particularly effective for electron-deficient pyridines, and the presence of a cyano group is known to facilitate the formation and stabilization of such radical anions. nih.gov Once formed, this radical anion can fragment by cleaving a carbon-halogen bond to yield a pyridyl radical and a halide anion. This pyridyl radical can then participate in various transformations, such as addition to alkenes or cross-coupling reactions. nih.gov Given the greater strength of the C-F bond compared to the C-Cl bond, fragmentation would be expected to occur via cleavage of the C-Cl bond.

Table 2: Example of a Photo-Initiated Radical Reaction Pathway

| Step | Process | Intermediate Species |

| 1 | Photocatalyst Excitation | Excited Photocatalyst (PC*) |

| 2 | Single-Electron Transfer (SET) | This compound Radical Anion |

| 3 | Fragmentation | 5-Fluoro-2-cyanopyridin-6-yl Radical + Cl⁻ |

| 4 | Radical Coupling | Functionalized Pyridine Product |

Formation and Reactivity of Aryl Radical Anion Intermediates

The formation of an aryl radical anion is the key initial step in many radical-based transformations of haloarenes. researchgate.netmdpi.com For this compound, single-electron reduction (either photochemically or electrochemically) would lead to the formation of the corresponding radical anion. mdpi.com

The stability of this intermediate is crucial. The electron-withdrawing nitrile group is particularly effective at stabilizing the extra electron through resonance, delocalizing the negative charge. nih.gov The electronegative halogens and the ring nitrogen also contribute to this stabilization. These radical anions are often persistent enough to be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. rsc.org

Once formed, the radical anion has two primary reaction pathways:

Fragmentation: As described above, the most common pathway is the elimination of a halide ion (preferentially chloride) to generate a neutral pyridyl radical. This is a key step in SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions and many photoredox catalytic cycles. nih.gov

Radical-Radical Coupling: The radical anion itself can act as a nucleophile and couple with other radical species present in the reaction mixture. mdpi.com This pathway is exploited in decyanative cross-coupling reactions, where the radical anion couples with another radical and subsequent elimination of the cyanide ion leads to the final product. researchgate.net

The specific pathway taken depends on the reaction conditions, the stability of the radical anion, and the relative rates of fragmentation versus coupling.

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding its synthetic utility. Key transformations include hydrolysis to amides and carboxylic acids, and reduction to primary amines. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the nitrile moiety can be inferred from the behavior of closely related substituted picolinonitriles.

Hydrolysis: The hydrolysis of the nitrile group typically proceeds in a stepwise manner, first yielding a picolinamide (B142947) intermediate, which can then be further hydrolyzed to the corresponding picolinic acid. This transformation is a key step in the synthesis of certain herbicidal compounds. For instance, patent literature describes the hydrolysis of related 4-amino-3-chloro-5,6-difluoropicolinonitrile to the corresponding picolinamide. google.com This is often achieved by heating the nitrile with a hydrogen halide in an alkanoic acid solvent. justia.com The subsequent conversion of the resulting picolinamide to a picolinate (B1231196) ester can be accomplished by reacting it with an alcohol in the presence of a strong acid. google.comresearchgate.net These transformations highlight a robust pathway for converting the nitrile group into amides and esters.

Reduction: The reduction of the nitrile group offers a direct route to aminomethylpyridines, which are valuable building blocks in medicinal chemistry. While specific conditions for this compound are not detailed, similar aromatic nitriles are readily reduced using standard reducing agents.

Cycloaddition: The nitrile group can also participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic rings. fiveable.melibretexts.org For example, [2+2+2] cycloadditions of nitriles with alkynes or diynes, often catalyzed by transition metals, can yield highly substituted pyridine rings. Another important transformation is the [3+2] cycloaddition with azides to form tetrazoles, or with other 1,3-dipoles to generate a range of five-membered heterocycles. rsc.org These reactions provide powerful methods for assembling complex molecular architectures from simpler picolinonitrile precursors.

Table 1: Potential Functional Group Transformations of the Nitrile Moiety

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Picolinamide | Partial hydrolysis product. |

| H₂O, strong acid (e.g., H₂SO₄) | Picolinic Acid | Complete hydrolysis product. |

Studies on Regioselectivity and Stereochemical Control

The substitution pattern of this compound, with its electron-withdrawing nitrile group and halogen atoms on the pyridine ring, leads to distinct regiochemical outcomes in various reactions, particularly in nucleophilic aromatic substitution and metalation.

Regioselectivity: The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The regioselectivity of such reactions is governed by the electronic and steric effects of the substituents. The chlorine atom at the 6-position and the fluorine atom at the 5-position, along with the nitrile group at the 2-position, activate the ring for nucleophilic aromatic substitution (SNAr).

In SNAr reactions, nucleophilic attack generally occurs at the positions ortho or para to the strongly electron-withdrawing groups. For polysubstituted pyridines, the site of substitution can be selectively controlled. For instance, in related polyhalogenated pyridines, nucleophilic substitution often occurs preferentially at the 4-position. rsc.orgacs.org However, the presence of a fluorine atom can direct substitution to its own position, as the C-F bond can be more readily cleaved than a C-Cl bond under certain conditions. Studies on 2-fluoro-5-bromopyridine have shown that nucleophilic substitution occurs selectively at the fluorine-bearing carbon. rsc.org The precise outcome for this compound would depend on the nature of the nucleophile and the reaction conditions.

Deprotonative metalation is another key reaction where regioselectivity is crucial. The use of strong bases, such as lithium amides, can lead to the removal of a ring proton, creating a nucleophilic center for subsequent reaction with an electrophile. The acidity of the ring protons is influenced by the adjacent electron-withdrawing substituents. For fluorinated nitriles, metalation often occurs at the position ortho to the fluorine atom. usp.br In the case of this compound, the most acidic proton is likely at the 4-position, situated between the electron-withdrawing fluorine and nitrile groups, making it a probable site for metalation.

Stereochemical Control: There is limited specific information in the literature regarding stereochemical control in reactions involving this compound. Generally, stereocontrol becomes a significant consideration when a new chiral center is created during a reaction. For instance, in the asymmetric synthesis of more complex molecules derived from this scaffold, the introduction of stereocenters would require the use of chiral reagents, catalysts, or auxiliaries. masterorganicchemistry.com While the core of this compound is achiral, its derivatives could participate in stereoselective reactions, such as the stereoselective reduction of a ketone group introduced elsewhere in the molecule, or stereoselective cross-coupling reactions. researchgate.netresearchgate.net The principles of substrate-controlled or reagent-controlled stereoselection would apply in such cases.

Table 2: Factors Influencing Regioselectivity in Reactions of Halogenated Pyridines

| Reaction Type | Influencing Factors | Predicted Outcome for this compound |

|---|

| Nucleophilic Aromatic Substitution (SNAr) | - Position of electron-withdrawing groups (NO₂, CN, halogens)

Derivatives and Analogs of 6 Chloro 5 Fluoropicolinonitrile: Design and Synthesis

Synthesis of Pyridine-Based Analogs with Modified Substitution Patterns

Modifying the substituents on the pyridine (B92270) ring of 6-chloro-5-fluoropicolinonitrile allows for the fine-tuning of the molecule's steric and electronic properties. Such modifications are crucial for developing analogs with specific chemical or biological activities.

The substitution pattern of this compound can be further diversified by introducing other functional groups. Halogen exchange reactions can replace the existing chlorine or fluorine atoms with other halogens. For instance, a reverse halogen exchange can be performed by heating a related compound, 3,4,5,6-tetrafluoropicolinonitrile (B1613136), with lithium chloride (LiCl) to introduce chlorine atoms. google.com This principle can be applied to create mixed halogenated picolinonitriles.

The introduction of alkyl or aryl groups is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. While direct alkylation on this compound is not extensively documented, the synthesis of related structures provides a template. For example, methyl-substituted thiazolo[4,5-b]pyridines have been synthesized using an optimized Suzuki coupling on a brominated precursor, indicating that a similar strategy could be applied to introduce alkyl groups onto the picolinonitrile scaffold. beilstein-journals.org

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Boronic Acid | 3-Bromo-6-phenylisothiazolo[3,4-b]pyridine | 3,6-Diaryl-isothiazolo[3,4-b]pyridine | kuleuven.be |

| Suzuki Coupling | Pd(OAc)₂, (R)-BINAP, Cs₂CO₃ | 4-Chloro-7-bromoquinoline | 7-Aryl/Alkyl-4-chloroquinoline | nih.gov |

The chlorine and fluorine atoms on the picolinonitrile ring are susceptible to nucleophilic aromatic substitution by amines and hydrazines. The reaction of 6-fluoropicolinonitriles with hydrazine (B178648) hydrate (B1144303) can effectively replace the fluorine atom with a hydrazino group. google.com This reaction is typically performed in a polar, inert solvent like DMSO, often using an excess of hydrazine which also acts as a base to neutralize the hydrofluoric acid (HF) byproduct. google.com The resulting 6-hydrazinopicolinonitrile can be isolated and used for further transformations. google.com

Similarly, amination can be achieved by reacting the halo-picolinonitrile with various primary or secondary amines. General protocols for the amination of related heterocyclic compounds like 6-chloropurine (B14466) often utilize a base such as diisopropylethylamine (DIPEA) in a solvent like ethanol, sometimes aided by microwave irradiation to reduce reaction times. researchgate.net These established methods provide a clear pathway for synthesizing a wide range of amine derivatives of this compound.

Table 2: Synthesis of Hydrazine Derivatives

| Reactant | Reagents | Solvent | Temperature | Product | Reference |

| 6-Fluoropicolinonitrile | Hydrazine Monohydrate | DMSO | 35-70 °C | 6-Hydrazinopicolinonitrile | google.com |

Formation of Fused Heterocyclic Systems from this compound Intermediates

This compound is a key intermediate for constructing bicyclic and polycyclic heterocyclic systems. These fused rings are scaffolds for many biologically active molecules.

The synthesis of quinolinone derivatives can be approached from precursors like this compound, although it typically involves a multi-step sequence. A plausible route involves the transformation of the nitrile group and subsequent cyclization. For instance, the synthesis of Olutasidenib, a complex molecule containing both a pyridinone and a quinolinone moiety, starts from 5-fluoropicolinonitrile. google.com Another general method involves the cyclization of an intermediate like 7-amino-6-bromo-3-cyanoquinoline in refluxing diphenyl ether to form the oxoquinoline (quinolinone) core. nih.gov

More directly, intermediates derived from halogenated anilines can be used. For example, 2-chloro-6-fluoroquinoline (B1368868) derivatives can be synthesized and subsequently hydrolyzed under acidic conditions to produce the corresponding quinolinones. mdpi.com These quinolinones can then be coupled with other heterocyclic rings, demonstrating how a picolinonitrile-derived structure can be incorporated into a final quinolinone-containing product. google.commdpi.com

A straightforward two-step synthesis has been established for forming isothiazolo[4,5-b]pyridine scaffolds from substituted picolinonitriles. rsc.org Although the documented starting material is 6-chloro-3-nitropicolinonitrile, the methodology is directly applicable. The synthesis involves:

Nucleophilic Substitution: The picolinonitrile is reacted with a thiol, such as p-methoxybenzylthiol, in the presence of a base like potassium carbonate (K₂CO₃). This reaction substitutes one of the ring's substituents with the thiol group. rsc.org

Oxidative Cyclization: The resulting thiol-substituted intermediate undergoes an oxidative cyclization upon treatment with an oxidizing agent like bromine. This step forms the S-N bond, closing the isothiazole (B42339) ring to yield the fused isothiazolo[4,5-b]pyridine core. rsc.org

This method is high-yielding and allows for the regioselective functionalization of the resulting heterocyclic scaffold. rsc.org

Structure-Activity Relationship (SAR) Studies in Designed Analogs

Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For analogs derived from this compound, SAR insights can be drawn from related heterocyclic systems.

In the case of isothiazolo[4,3-b]pyridines , a scaffold related to the one synthesized from picolinonitrile precursors, SAR studies have focused on substituents at positions 3, 5, and 6. rsc.org It was found that a substituted phenyl group at position 6 and a morpholine (B109124) group at position 3 resulted in high affinity for cyclin G-associated kinase (GAK). rsc.org Swapping the aryl substituent from position 6 to position 5 maintained high affinity, indicating that the placement of bulky aryl groups is a critical determinant of activity. rsc.org

For quinolinone derivatives designed as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), the substitution pattern on the quinolinone ring is crucial. mdpi.comresearchgate.net These studies explored replacing the 6-chloro substituent of the quinolinone core with other halogens like iodine and fluorine. mdpi.com The results showed that an iodine atom at this position led to stronger hydrophobic interactions within the enzyme's active site compared to chlorine, thereby affecting inhibitory potency. mdpi.com This highlights that even subtle changes in the halogen at this position can significantly impact the molecule's biological interactions.

Table 3: Summary of SAR Findings in Related Heterocycles

| Scaffold | Position of Modification | Effect of Modification | Target | Reference |

| Isothiazolo[4,3-b]pyridine | 3, 5, and 6 | Aryl and morpholine groups influence binding affinity. | GAK | rsc.org |

| Quinolinone | 6 | Halogen type (Cl, F, I) alters hydrophobic interactions and inhibitory potency. | mIDH1 | mdpi.comresearchgate.net |

Article on this compound Cannot Be Generated

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” that adheres to the user's specific outline.

The provided structure for the article requires in-depth research findings on the applications of this compound as a precursor in agrochemical synthesis (fungicides, herbicides, and insecticides), pharmaceutical intermediate synthesis (specifically for mIDH1 inhibitors and other biologically active molecules), and materials science.

Extensive searches have revealed that while there is a substantial body of research on related isomers, such as 4-chloro-5-fluoropicolinonitrile (B11811900) and other halogenated picolinonitrile derivatives, there is a notable lack of specific data concerning the synthesis, application, and research findings for this compound itself. The available information is often general or pertains to the broader class of fluorinated pyridines.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound and to exclude information on other compounds, it is not possible to provide the requested detailed content for each specified section and subsection. Introducing data from related but distinct chemical entities would violate the core instructions of the request.

Therefore, until more specific research on the applications of this compound becomes publicly accessible, the creation of a thorough and scientifically accurate article as outlined is not feasible.

Applications of 6 Chloro 5 Fluoropicolinonitrile As a Precursor in Advanced Chemical Synthesis

Applications in Materials Science

Precursors for Novel Functional Materials

The strategic placement of halogen atoms and the nitrile functional group on the picolinonitrile core makes 6-Chloro-5-fluoropicolinonitrile an important precursor for a variety of functional materials. The chlorine and fluorine atoms can be selectively substituted through nucleophilic aromatic substitution reactions, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. This multi-faceted reactivity allows for the integration of the 6-chloro-5-fluoropyridine moiety into larger, complex molecular architectures.

Functional materials derived from halogenated pyridine (B92270) precursors, such as this compound, are explored for applications in electronics and photonics. The pyridine ring, being an electron-deficient system, can be used to create materials with specific electronic properties, such as those needed for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The incorporation of fluorine can enhance properties like thermal stability and electron affinity, which are crucial for the performance of these devices.

For instance, related halogenated picolinic acids are cited as being widely used in the synthesis of functional materials. google.com The general synthetic utility of chloro-fluoro pyridine derivatives is well-established for creating molecules with tailored electronic and physical properties.

Development of Polymers and Nanomaterials

In the realm of polymer science, this compound serves as a monomer or a precursor to monomers for the synthesis of specialty polymers. The reactivity of the chloro and fluoro substituents allows for polymerization through various coupling reactions, leading to the formation of functionalized polymers. These polymers can be designed to have enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Research on similar compounds, such as 5-bromo-6-chloropicolinonitrile, has shown their utility in creating polymeric materials with improved mechanical strength and thermal characteristics, which are suitable for advanced coatings and composites. The principles of these syntheses are applicable to this compound, where its distinct substitution pattern can be leveraged to fine-tune the properties of the resulting polymers.

The development of nanomaterials is another area where this precursor finds application. Halogenated heterocyclic compounds are used as building blocks for the synthesis of complex structures like porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. For example, the related compound 6-Chloro-5-fluoronicotinic acid has been investigated as a precursor for porous organic polymers. smolecule.com

Furthermore, the structural motifs derived from this compound can be incorporated into the synthesis of nanomaterials like quantum dots or be used to functionalize the surface of existing nanoparticles to impart specific properties. The ability to create well-defined nanostructures is critical for applications in advanced catalysis, sensing, and biomedical imaging.

Computational Chemistry and Theoretical Studies of 6 Chloro 5 Fluoropicolinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to predict a variety of properties, including molecular geometries, vibrational frequencies, and reaction energetics.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in analyzing the electronic structure of 6-Chloro-5-fluoropicolinonitrile. By mapping the electron density distribution, key features such as molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces can be determined. These calculations help in predicting the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

In a related study on the anti-Friedel-Crafts C–H functionalization, DFT calculations at the ωB97XD/6-31g(d,p) level of theory were employed to understand the electron donor-acceptor (EDA) complexation and the mechanistic pathway. Such analyses, if applied to this compound, would reveal how the chloro and fluoro substituents influence the electron distribution on the pyridine (B92270) ring and the nitrile group, thereby guiding the prediction of its reactivity in various chemical transformations.

Elucidation of Reaction Mechanisms and Energy Barriers

A significant application of DFT is the elucidation of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the associated energy barriers. This information is crucial for understanding reaction kinetics and selectivity.

For example, in a proposed mechanism for a related reaction, DFT calculations were used to model the chain propagation, which depends on a base to deprotonate an aryl radical adduct. Similar computational studies on this compound could elucidate the mechanisms of its synthesis or its participation in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the activation energies for different possible pathways, the most favorable reaction conditions can be predicted, thus optimizing synthetic procedures.

Molecular Dynamics (MD) Simulations for Reaction Optimization

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static information obtained from DFT calculations. mdpi.com By simulating the movement of atoms over time, MD can be used to study the conformational landscape of molecules and the dynamics of chemical reactions in solution.

For a molecule like this compound, MD simulations can be employed to optimize reaction conditions by providing insights into solvent effects and the conformational behavior of reactants and intermediates. mdpi.comnih.gov For instance, simulations can help in understanding how different solvents might stabilize or destabilize transition states, thereby influencing reaction rates and outcomes. In the context of drug design, MD simulations have been used to study the interaction of ligands with biological targets, such as the influenza polymerase PB2, by assessing the structural complexes. mdpi.com This approach could be adapted to study the interactions of this compound in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govmdpi.com These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds.

For this compound, QSAR models could be developed to predict its potential biological activities based on its structural features. This would involve compiling a dataset of related picolinonitrile derivatives with known activities and then using statistical methods to build a model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. rsc.orgnih.gov Such models can then be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced activity. For example, a QSAR study on pyrimido-isoquinolin-quinone derivatives led to the design and synthesis of new antibacterial compounds. nih.gov

Microkinetic Modeling Simulations of Synthetic Processes

Microkinetic modeling is a powerful tool for understanding and optimizing complex catalytic reactions. It involves building a detailed kinetic model based on a proposed reaction mechanism, including all elementary steps and their corresponding rate constants. mdpi.combyu.edu

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 5 Fluoropicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Chloro-5-fluoropicolinonitrile and its derivatives. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Key nuclei for the analysis of these compounds include ¹H, ¹³C, and ¹⁹F.

While specific spectral data for this compound is not extensively published in public literature, analysis of closely related structures and derivatives provides a clear indication of expected spectral features. For instance, in derivatives of fluorinated pyridines, the fluorine atom significantly influences the chemical shifts of adjacent protons and carbons due to its high electronegativity. beilstein-journals.org

¹H NMR: In the proton NMR spectrum, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling constants. The position of each signal and the splitting pattern (e.g., doublet, doublet of doublets) would confirm the substitution pattern on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), while carbons further away would exhibit smaller couplings (²JCF, ³JCF). The chemical shifts would also be influenced by the attached halogens and the nitrile group. For example, in the related compound 3-chloro-4,5,6-trifluoropicolinonitrile, the carbon atoms bonded to fluorine show distinct doublet of doublet of doublets (ddd) with large C-F coupling constants, clearly identifying their positions. google.com

¹⁹F NMR: ¹⁹F NMR is particularly sensitive and provides direct information about the fluorine environment. beilstein-journals.org The chemical shift of the fluorine atom in this compound would be characteristic of a fluorine atom attached to a pyridine ring, and any couplings to nearby protons would further confirm the structure.

Table 1: Representative NMR Data for a Halogenated Picolinonitrile Derivative (3-chloro-4,5,6-trifluoropicolinonitrile)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹⁹F NMR | ||

| F6 | -78.1 | t, JF-F = 23.1 |

| F4 | -114.2 | dd, JF-F = 18.5, 22.5 |

| F5 | -149.3 | dd, JF-F = 18.2, 22.6 |

| ¹³C{¹H} NMR | ||

| C4 | 154.5 | ddd, JF-C = 270, 11, 7 |

| C6 | 151.3 | ddd, JF-C = 247, 13, 5 |

| C5 | 138.0 | ddd, JF-C = 279, 31, 13 |

| C3 | 124.7 | ddd, JF-C = 16, 6, 2 |

| C2 | 124.4 | ddd, JF-C = 16, 7, 2 |

| CN | 112.2 | s |

| Source: Data adapted from patent literature for a related compound. google.com |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound (C₆H₂ClFN₂) and its derivatives, providing definitive evidence of their identity. The calculated monoisotopic mass of the parent compound is 155.9891 Da. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula. rsc.org The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in M+ and M+2 peaks in the mass spectrum.

Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, often yielding a protonated molecule [M+H]⁺. rsc.orggoogle.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, charged fragments, which helps to confirm the arrangement of atoms and functional groups.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for 6-Chloro-5-fluoronicotinonitrile (Isomer) Adducts

| Adduct | m/z |

| [M+H]⁺ | 156.99634 |

| [M+Na]⁺ | 178.97828 |

| [M+NH₄]⁺ | 174.02288 |

| [M-H]⁻ | 154.98178 |

| Source: Predicted data for an isomeric compound from PubChemLite. uni.lu |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile and thermally sensitive compounds like this compound and its derivatives. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. google.commdpi.com A UV detector is typically used for detection, as the pyridine ring is chromophoric. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For some derivatives, purity levels greater than 99.5% have been achieved and verified by HPLC.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. measurlabs.com This hyphenated technique is invaluable for identifying impurities, even at trace levels. google.com As the separated components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This provides the molecular weight of each impurity, which is critical for identifying reaction byproducts or degradation products. LCMS is routinely used during reaction monitoring and final product analysis to ensure the correct product has been formed and is of high purity. google.com

Chiral HPLC for Enantiomeric Excess Determination

For derivatives of this compound that are chiral (exist as non-superimposable mirror images, or enantiomers), it is often necessary to isolate a single enantiomer, as different enantiomers can have vastly different biological activities. americanpharmaceuticalreview.com Chiral HPLC is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. epo.org

This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute from the column at different times. americanpharmaceuticalreview.commdpi.com For example, the optical purity of 6-chloro-L-tryptophan, a chiral derivative, was successfully determined to be greater than 99.0% using a Cinchona alkaloid-based zwitterionic CSP. nih.gov The mobile phase often consists of solvents like methanol (B129727) with additives such as formic acid and diethylamine (B46881) to achieve optimal separation. nih.gov

Solid-State Characterization Techniques

The characterization of the solid-state properties of a compound is crucial, particularly in the pharmaceutical industry, as different solid forms (polymorphs, solvates, hydrates) can affect stability, solubility, and bioavailability.

X-Ray Powder Diffraction (XRPD): XRPD is a key technique for identifying the crystalline form of a solid. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." For derivatives of picolinonitrile, XRPD has been used to characterize specific solid forms, identified by their characteristic peaks at specific 2θ angles. google.comgoogle.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and to identify phase transitions, providing information on the thermal stability of different solid forms. google.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile material (like water or solvent) in a sample, which is important for identifying hydrates or solvates. google.com

Dynamic Vapor Sorption (DVS): DVS measures the change in mass of a sample as it is exposed to varying levels of humidity. This technique is used to assess the hygroscopicity of a compound, which is its tendency to absorb moisture from the air. google.com

X-ray Powder Diffraction (XRPD) for Crystalline Forms

X-ray Powder Diffraction is a primary analytical technique for the characterization of crystalline solids. It provides unique fingerprint patterns based on the long-range structural order of a material, allowing for the identification of different polymorphic forms, solvates, and co-crystals. omicsonline.orgrsc.org The diffraction pattern, which plots signal intensity versus the diffraction angle (2θ), is characteristic of a specific crystal lattice. rsc.org Analysis of these patterns is crucial during pharmaceutical development to select the most stable crystalline form and ensure consistency between batches. omicsonline.org

While specific XRPD data for this compound is not extensively available in public literature, detailed studies have been conducted on its complex derivatives. For instance, the crystalline solid form of ((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile), also known as Olutasidenib or Compound 1, has been thoroughly characterized. google.comgoogle.com One identified solid form, designated as Type A, is a crystalline material. google.comgoogle.com

The XRPD pattern of Compound 1 Type A exhibits distinct diffraction peaks at specific 2θ angles, confirming its crystalline nature. google.comgoogle.com The presence of sharp peaks is indicative of a well-ordered crystal structure. google.com Key characteristic peaks for this form have been identified, providing a definitive reference for this specific crystalline solid. google.comgoogle.com

Table 1: Characteristic XRPD Peaks for Compound 1 Type A

| 2θ Angle (°) |

|---|

| 6.3 ± 0.2 |

| 12.8 ± 0.2 |

| 13.8 ± 0.2 |

| 23.6 ± 0.2 |

| 27.8 ± 0.2 |

Data sourced from patent US11723905B2. google.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. omicsonline.orgnih.gov It is widely used to determine the thermal transitions of a material, such as melting, crystallization, and glass transitions. nih.gov For pharmaceutical compounds, DSC provides critical information on melting point and polymorphism, which are linked to purity, stability, and solubility. omicsonline.org

The analysis of picolinonitrile derivatives by DSC reveals key thermal events. In the case of the derivative Compound 1 (Olutasidenib), its Type A solid form was analyzed to determine its thermal behavior. google.comgoogle.com The resulting DSC thermogram shows a distinct endothermic event, which is characteristic of melting. google.com An endotherm is a process where the sample absorbs heat, and for a crystalline solid, this sharp peak corresponds to its melting point. google.com

The analysis identified a single, sharp endotherm for the Type A form, suggesting it is a single crystalline form that melts without prior decomposition. google.comgoogle.com

Table 2: DSC Data for Compound 1 Type A

| Thermal Event | Onset Temperature | Peak Minimum (°C) |

|---|---|---|

| Melting Endotherm | Not Specified | ~256.64 |

Data sourced from patent US11723905B2. google.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is fundamental for assessing the thermal stability and decomposition profile of materials. omicsonline.orgetamu.edu A TGA curve plots the percentage of initial mass remaining against temperature. Significant mass loss events observed in the thermogram typically correspond to the loss of volatiles (like water or solvents) or thermal decomposition of the compound itself. etamu.edu

The thermal stability of the derivative Compound 1 (Olutasidenib) in its Type A solid form has been evaluated using TGA. google.comgoogle.com The analysis provides insight into the temperature at which the compound begins to degrade. The TGA plot for Compound 1 Type A shows that the material is thermally stable up to high temperatures, with minimal mass loss occurring before the onset of decomposition. google.com This high thermal stability is a favorable property for a pharmaceutical compound. google.com The TGA curve complements the DSC data, confirming that the endothermic event seen in DSC is melting rather than decomposition. google.com

Table 3: TGA Data Summary for Compound 1 Type A

| Temperature Range | Mass Loss | Observation |

|---|---|---|

| Ambient to ~260 °C | Minimal | The compound is thermally stable with no significant loss of volatiles. |

| Above ~260 °C | Significant | Onset of thermal decomposition. |

Data interpreted from the TGA curve for Compound 1 Type A presented in patent US11723905B2. google.com

Future Research Directions and Unaddressed Challenges in the Study of 6 Chloro 5 Fluoropicolinonitrile

Development of More Sustainable and Green Synthetic Routes

Current synthetic strategies for 6-chloro-5-fluoropicolinonitrile and related fluorinated pyridines often rely on halogen exchange (Halex) reactions, starting from polychlorinated precursors like 3,4,5,6-tetrachloropicolinonitrile. researchgate.net While effective, these methods present several challenges from a green chemistry perspective. They frequently require harsh reaction conditions, high temperatures, and the use of polar aprotic solvents. scientificupdate.comgoogle.com Furthermore, precise control over the degree of fluorination can be difficult, leading to the formation of over-fluorinated byproducts, such as 3,4,5,6-tetrafluoropicolinonitrile (B1613136), which necessitates energy-intensive recycling or disposal procedures. researchgate.net

A significant drawback is the reliance on expensive and reactive fluorinating agents. While potassium fluoride (B91410) (KF) is a common choice, more reactive sources like cesium fluoride (CsF) are often preferred to achieve good yields, which adds considerable cost. google.com Historically, highly reactive and costly reagents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) have also been used for direct fluorination of pyridine (B92270) rings, highlighting the need for more economical and sustainable alternatives. google.com

Future research must focus on developing greener synthetic pathways. Key areas of investigation include:

Catalyst Development: Designing novel catalysts that can facilitate fluorination under milder conditions, with higher selectivity, and using less reactive fluoride sources like KF.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer better control over reaction parameters (temperature, pressure, stoichiometry), potentially minimizing byproduct formation and improving safety and scalability.

Alternative Fluorination Strategies: Exploring alternative synthetic routes that avoid the Halex reaction on a polychlorinated scaffold, such as late-stage C-H fluorination, could provide more atom-economical and step-efficient processes.

Exploration of Novel Reactivity and Unconventional Functionalizations

The this compound scaffold possesses multiple reaction sites: the chlorine and fluorine atoms, the nitrile group, and two aromatic C-H bonds. This complexity presents both a challenge and an opportunity for exploring novel chemical transformations. The inherent electronic properties of the electron-deficient pyridine ring make direct C-H functionalization particularly challenging. snnu.edu.cnnih.gov

Unaddressed challenges and future research directions include:

Selective C-X and C-H Functionalization: A primary challenge is achieving selective functionalization. Developing catalytic systems that can differentiate between the C-Cl and C-F bonds or target a specific C-H position without requiring pre-installed directing groups is a major goal. snnu.edu.cn Current methods for activating halopyridines can be limited by substrate instability.

Unconventional C-H Activation: Research into non-directed C-H functionalization, as seen in broader pyridine chemistry, could unlock new pathways to modify the scaffold. nih.gov Techniques involving photocatalysis or novel organometallic reagents could provide access to previously unattainable derivatives. acs.org

Nitrile Group Transformations: While the nitrile group is a useful handle, exploring its transformation into a wider array of functional groups beyond simple hydrolysis or reduction could expand the synthetic utility of the core molecule.

Radical Chemistry: Investigating radical-based reactions, such as trifluoromethoxylation or other radical additions, could lead to the synthesis of novel analogues with unique electronic properties. researchgate.net

Discovery of New Applications in Emerging Chemical and Biological Fields

Halogenated picolinonitriles are crucial intermediates, particularly in the fields of medicinal chemistry and agrochemicals. For instance, the related compound 5-fluoropicolinonitrile is a key starting material in the synthesis of Olutasidenib, an FDA-approved drug for treating acute myeloid leukemia (AML). nih.govrsc.org This underscores the immense potential of this chemical class in drug discovery.

Future research should aim to broaden the application scope of this compound:

Medicinal Chemistry: The compound is a prime candidate for fragment-based drug discovery. Its distinct halogen pattern can be exploited to fine-tune binding interactions with biological targets. It can serve as an intermediate for a new generation of kinase inhibitors, and its structure is suitable for developing Proteolysis-Targeting Chimeras (PROTACs).

Agrochemicals: Building on the established use of fluorinated picolinates as herbicides, this scaffold could be used to develop new agrochemicals with improved efficacy or novel modes of action. google.com

PET Imaging: A significant emerging application is in the development of positron emission tomography (PET) tracers. The fluorine atom allows for the introduction of the radionuclide ¹⁸F, enabling the synthesis of imaging agents for oncology and neuroscience. nih.govuni-koeln.de Derivatives of 5-fluoropicolinonitrile have already been used to create PET tracers for imaging tumors with specific mutations. nih.gov

Materials Science: While less explored, the electronic properties conferred by the fluoro, chloro, and nitrile groups make this scaffold interesting for materials science. Analogous halogenated pyridine polymers have been investigated for their ability to capture radioactive waste, suggesting potential applications in environmental remediation or the development of functional polymers. acs.org

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

The optimization of complex chemical syntheses and the discovery of new molecules are being revolutionized by artificial intelligence (AI) and machine learning (ML). beilstein-journals.orgpreprints.org These computational tools are particularly well-suited to address the challenges associated with a multifaceted molecule like this compound.

The integration of AI/ML offers several promising avenues:

Synthesis Optimization: ML algorithms can analyze vast datasets of reaction outcomes to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound. This can significantly reduce the number of experiments required, saving time, materials, and costs while potentially identifying more sustainable reaction conditions. beilstein-journals.org

Predictive Reactivity: For a molecule with multiple potential reaction sites, ML models can be trained to predict the regioselectivity of functionalization reactions. This would guide chemists in designing synthetic routes to specific, desired isomers, overcoming a key challenge in the functionalization of polysubstituted pyridines. nih.gov

De Novo Design: AI can be used to design novel derivatives of this compound with desired properties. For example, generative models could propose new structures with predicted high binding affinity for a specific biological target or with tailored electronic properties for materials science applications. acs.orgnih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to complex target molecules derived from the this compound core, potentially uncovering pathways that a human chemist might overlook. nih.gov

By combining the predictive power of AI/ML with high-throughput experimentation, the pace of research and discovery surrounding this versatile chemical compound can be dramatically accelerated. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-fluoropicolinonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common pathway involves halogenation and deprotection of precursor picolinates. For example, methyl 4-amino-6-(4-chlorophenyl)-5-fluoropicolinate can be synthesized by reacting methyl 6-(4-chlorophenyl)-5-fluoro-4-((4-methoxyphenyl)amino)picolinate with 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (2–4 equivalents) in a 1:1 acetonitrile/water mixture under reflux with 1 M H₂SO₄. Yields (~40%) depend on stoichiometric ratios, solvent polarity, and acid catalysis .

Key Reaction Conditions Table:

| Precursor | Halogenating Agent | Solvent System | Acid Catalyst | Yield |

|---|---|---|---|---|

| Methyl 4-(4-methoxyphenylamino)-5-fluoro-picolinate | 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione | CH₃CN/H₂O (1:1) | H₂SO₄ | 40.1% |

Q. How can researchers purify and characterize this compound?

Methodological Answer: Post-synthesis purification typically employs preparative thin-layer chromatography (TLC) with eluents like 20% ethyl acetate/hexane. Characterization uses LC/MS for reaction monitoring and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed m/z 386.0834 for intermediates). NMR (¹H/¹³C) and IR spectroscopy validate structural features like nitrile (C≡N) and halogen (Cl/F) groups .

Q. What are the stability considerations for this compound during storage?

Methodological Answer: Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition. Similar chlorinated nitriles degrade under prolonged exposure to moisture or light, necessitating inert atmospheres (N₂/Ar) for long-term stability .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound?

Methodological Answer: The electron-withdrawing Cl and F groups stabilize transition states in nucleophilic aromatic substitution (SNAr) by increasing electrophilicity at the pyridine ring’s C-2 and C-4 positions. Computational studies (e.g., DFT) can map charge distribution, while Hammett constants quantify substituent effects on reaction rates .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

Methodological Answer: Chlorination via 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione proceeds through electrophilic attack at the para position relative to the amino group. Acidic conditions protonate the amino group, directing chlorination to the meta position of the fluorine substituent. Kinetic studies and isotopic labeling can validate this pathway .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies often arise from variations in stoichiometry, solvent purity, or catalyst concentration. Systematic optimization using Design of Experiments (DoE) or response surface methodology (RSM) identifies critical parameters. For instance, doubling the halogenating agent (from 1 to 2 equivalents) improved yields from 30% to 40% in controlled trials .

Q. What advanced analytical techniques are suitable for studying degradation products of this compound?

Methodological Answer: LC-QTOF-MS identifies degradation products by comparing fragmentation patterns with reference standards. Accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC-UV quantifies hydrolytic byproducts like 5-fluoro-6-hydroxypicolinonitrile .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes like acetolactate synthase (ALS), a herbicidal target. QSAR models correlate substituent electronegativity (Cl/F) with herbicidal potency, guided by patent data on analogous picolinates .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (nitrile gloves, goggles, lab coats) and conduct reactions in fume hoods. Toxicity screening (e.g., Ames test) is recommended due to structural similarities to mutagenic nitriles. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Q. How can researchers leverage spectral data to distinguish this compound from isomeric analogs?

Methodological Answer: ¹⁹F NMR distinguishes isomers via chemical shift differences (e.g., 5-fluoro vs. 4-fluoro). IR spectroscopy identifies nitrile stretches (~2230 cm⁻¹), while ¹H NMR coupling constants (e.g., JHF) confirm fluorine’s position relative to chlorine .

Q. Tables for Key Data

Q. Table 1: Comparative Reactivity of Halogenating Agents

| Agent | Reaction Time | Yield | Byproduct Formation |

|---|---|---|---|

| 1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione | 1 h (reflux) | 40.1% | Minimal |

| N-Chlorosuccinimide (NCS) | 3 h | 28% | Significant |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C/75% RH, 6 months | 12% | 5-Fluoro-6-hydroxypicolinonitrile |

| 25°C/dark, 12 months | 3% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.